molecular formula C7H11NO2 B088625 Ethyl 4-cyanobutanoate CAS No. 10444-38-9

Ethyl 4-cyanobutanoate

Cat. No. B088625
CAS RN: 10444-38-9
M. Wt: 141.17 g/mol
InChI Key: GHXXCVVSJXZBPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 4-cyanobutanoate can be synthesized through various methods. One approach involves the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate using whole cells, which yields both enantiomers of ethyl 4-cyano-3-hydroxybutanoate with high enantiomeric excess (ee) and yield (Jin & Zhang, 2011). Another method utilizes recombinant Escherichia coli cells expressing secondary alcohol dehydrogenase for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate (Yamamoto, Matsuyama, & Kobayashi, 2002).

Molecular Structure Analysis

The molecular structure of ethyl 4-cyanobutanoate and its derivatives has been a subject of study. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized using spectroscopic methods, revealing its enamine tautomer in the solid state and specific bond distances and angles (Johnson et al., 2006).

Chemical Reactions and Properties

Ethyl 4-cyanobutanoate undergoes various chemical reactions. It can be involved in Michael addition reactions, as shown by the synthesis of 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates (Gaudemar-Bardone & Mladenova, 1990). Furthermore, it participates in the hydrogenation process to form different products based on the type of catalysts used (Zhu, Price, Walker, & Zhao, 2005).

Scientific Research Applications

  • Synthesis of 3-Substituted Ethyl 4,4,4-Trichloro-2-Cyanobutanoates : These compounds are synthesized with high stereoselectivity through a one-pot reaction, showing the versatility of Ethyl 4-cyanobutanoate in creating a variety of chemically significant derivatives (Gaudemar-Bardone & Mladenova, 1990).

  • Selective Hydrogenation to Produce Diamine and Heterocycles : Ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate undergoes selective hydrogenation to yield diamines and heterocycles, demonstrating the compound’s potential in producing structurally diverse molecules (Zhu et al., 2005).

  • Synthesis of Ethyl (R)-4-Chloro-3-Hydroxybutanoate : Employing recombinant Escherichia coli cells, Ethyl 4-cyanobutanoate is used for synthesizing Ethyl (R)-4-Chloro-3-Hydroxybutanoate, a compound with significant biotechnological implications (Yamamoto et al., 2002).

  • Enzymatic Synthesis of Ethyl 4-Cyano-3-Hydroxybutanoate Enantiomers : This synthesis is crucial for producing liptor, a drug used to lower cholesterol. The use of whole cells in the synthesis highlights the compound's importance in pharmaceutical manufacturing (Jin & Zhang, 2011).

  • Synthesis of Psychotropic Substances : Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a derivative of Ethyl 4-cyanobutanoate, has been synthesized and used in creating benzo[h]quinazolines, with potential psychotropic activity (Grigoryan et al., 2011).

  • Synthesis of Optically Pure Ethyl (R)-4-Cyano-3-Hydroxybutanoate : This compound is vital for producing atorvastatin, a cholesterol-lowering drug, highlighting its significance in drug synthesis (You, Liu, & Zheng, 2013).

  • Biosynthesis of Ethyl (S)-4-Chloro-3-Hydroxybutanoate Ester : The biocatalysis of Ethyl 4-chloro-3-oxobutanoate ester to Ethyl (S)-4-Chloro-3-Hydroxybutanoate ester is used in the production of chiral drugs, demonstrating the bio-applicability of Ethyl 4-cyanobutanoate (Ye, Ouyang, & Ying, 2011).

  • Biocatalytic Synthesis of Ethyl (R)-2-Hydroxy-4-Phenylbutanoate : Highlighting the compound's role in the synthesis of ACE inhibitors, this study demonstrates the utility of Ethyl 4-cyanobutanoate in medicinal chemistry (Zhao Jin-mei, 2008).

Safety And Hazards

Ethyl 4-cyanobutanoate is classified as a dangerous substance. It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

As Ethyl 4-cyanobutanoate is a chemical compound used in laboratory chemicals and the manufacture of chemical compounds , future directions could involve exploring its potential uses in various chemical reactions and processes, given its ester and nitrile functional groups .

properties

IUPAC Name

ethyl 4-cyanobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)5-3-4-6-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXXCVVSJXZBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451157
Record name Ethyl 4-cyanobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyanobutanoate

CAS RN

10444-38-9
Record name Ethyl 4-cyanobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Gutmann, P Hanselmann, M Bersier… - Journal of Flow …, 2017 - akjournals.com
… Considerable amounts of ethyl 4-cyanobutanoate 3 were formed in solution of aqueous NaOH … Ethyl 4-cyanobutanoate 3 is formed by hydrolysis and subsequent decarboxylation of the …
Number of citations: 11 akjournals.com
MM Rogic, J Vitrone, MD Swerdloff - Journal of the American …, 1977 - ACS Publications
… Nitrosolysis of cyclopentanone diethyl acetal yielded 65% of ethyl 4-cyanobutanoate. The reaction was considerably slower than the reaction with cyclohexanone diethyl acetal. On the …
Number of citations: 21 pubs.acs.org
I Tellitu, I Beitia, M Diaz, A Alonso, I Moreno… - Tetrahedron, 2015 - Elsevier
A comparative study of the thermal and microwave-assisted decarboxylation of a series of mono- and disubstituted monohydrolyzed malonate derivatives has been carried out. It has …
Number of citations: 14 www.sciencedirect.com
N Rüger, M Roatsch, T Emmrich, H Franz… - …, 2015 - Wiley Online Library
The JumonjiC‐domain‐containing histone demethylase 2A (JMJD2A, KDM4A) is a key player in the epigenetic regulation of gene expression. Previous publications have shown that …
N Rüger, GM Fassauer, C Bock, T Emmrich, A Bodtke… - Molecular …, 2017 - Springer
Tetrazoles are small functional heterocycles that are suited to serve simultaneously as aromatic platform for diversity and as functional interaction motif. Furthermore, the tetrazole ring …
Number of citations: 15 link.springer.com
E Leete, JA McDonell - Journal of the American Chemical Society, 1981 - ACS Publications
… Evaporation of the dried (Na2S04) exctract yielded a pale brownoil which was distilled (100 C (5-mm Hg)) to afford ethyl 4-cyanobutanoate as a colorless oil (2.84 g, 66% based on the …
Number of citations: 41 pubs.acs.org
EV Koroleva, NF Bondar, YM Katok… - Chemistry of …, 2007 - Springer
… The product of cyclodecomposition, ethyl 4-cyanobutanoate 4c, was isolated. The nitrile 4c was also isolated from the reaction of the same isoxazoline 2c with butyl lithium. The product …
Number of citations: 14 link.springer.com
JM McIntosh - Canadian Journal of Chemistry, 1980 - cdnsciencepub.com
… Hydrogenation of ethyl 4-cyanobutanoate afforded a mixture of Zpiperidinone and N-(4carbethoxy)-2-piperidinone (6a) (Scheme 1). Hydrolysis of the ester followed by distillation of the …
Number of citations: 21 cdnsciencepub.com

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